molecular formula C16H33NO4Si B13903178 tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B13903178
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-OLZOCXBDSA-N
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Description

tert-Butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is a complex organic compound that features both tert-butyl and silyl protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a deprotected piperidine derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features make it a useful tool in the study of enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor to pharmacologically active compounds. Its ability to undergo selective reactions makes it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The silyl and tert-butyl groups can protect reactive sites, allowing for selective reactions to occur. This selective reactivity is crucial in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate apart from similar compounds is its specific stereochemistry and the presence of both tert-butyl and silyl protecting groups. This unique combination allows for highly selective reactions, making it a valuable tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H33NO4Si

Molecular Weight

331.52 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1

InChI Key

PUEAOZNPUCMJCE-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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